7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Crystal engineering Halogen bonding Supramolecular chemistry

Researchers needing a chromone scaffold for fragment-based screening often encounter false positives from non-specific halogen bonding. 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-79-9) is the only monochlorinated 3-formylchromone that crystallizes via Cl···Cl van der Waals contacts rather than formyl O···Cl halogen bonds, eliminating confounding interactions at carbonyl-rich protein targets. - 85% isolated yield under standard Vilsmeier-Haack conditions, providing a 13-point yield advantage over the 8-chloro isomer for cost-effective scale-up. - Para-chlorine substitution ensures minimal steric hindrance, enabling sequential aldehyde condensation and Pd-catalyzed cross-coupling for efficient parallel library synthesis.

Molecular Formula C10H5ClO3
Molecular Weight 208.60 g/mol
CAS No. 69155-79-9
Cat. No. B12046810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
CAS69155-79-9
Molecular FormulaC10H5ClO3
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC=C(C2=O)C=O
InChIInChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H
InChIKeyVGRJRNDUTLCELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Identity and Procurement


7-Chloro-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-79-9), also named 7-chloro-3-formylchromone, is a monochlorinated 3-formylchromone derivative with molecular formula C₁₀H₅ClO₃ and molecular weight 208.60 g·mol⁻¹ [1]. It belongs to the 4-oxo-4H-chromene-3-carbaldehyde family, a privileged scaffold in medicinal chemistry and heterocyclic synthesis wherein the electrophilic C3 aldehyde group serves as the primary reactive handle for condensation with N-, O-, and C-nucleophiles [2]. The compound is supplied as a crystalline solid (melting point 183–186 °C, predicted density 1.561 g·cm⁻³) at typical research-grade purity ≥95% and is classified as a combustible acute-toxicity substance requiring appropriate storage and handling . Its positional isomerism—chlorine substitution at the 7-position of the chromone ring—distinguishes it from the 6-chloro (CAS 42248-31-7), 8-chloro (CAS 64481-09-0), and 6,8-dichloro (CAS 64481-10-3) analogues, each of which displays measurably different crystal packing, thermal, and supramolecular interaction profiles that directly impact downstream synthetic and formulation strategies [1].

Electrophilic C3 aldehyde handle for heterocycle condensation with N-, O-, and C-nucleophiles
7-Chloro positional isomer with tetrad-forming crystal packing distinct from 6-Cl and 8-Cl analogues
Scalable Vilsmeier–Haack synthesis route with documented yield advantage

Why 7-Chloro Is Not Interchangeable with Other Monochlorinated Isomers


The monochlorinated 3-formylchromone isomers (6-chloro, 7-chloro, and 8-chloro) share an identical molecular formula (C₁₀H₅ClO₃) and molecular weight (208.60 g·mol⁻¹), yet chlorine position dictates three non-interchangeable properties that affect procurement decisions: (i) crystal-packing architecture, where the 7-chloro isomer is the only monochlorinated variant that assembles via Cl···Cl van der Waals contacts [Cl···Cl = 3.4483 (16) Å] rather than formyl O···Cl interactions, producing a distinct three-dimensional tetrad-based lattice [1]; (ii) thermal stability, with the 7-chloro isomer exhibiting a melting point (183–186 °C) significantly higher than the 6-chloro isomer (166–168 °C) and the parent unsubstituted compound (150–154 °C), reflecting stronger lattice cohesion that influences recrystallization, formulation solubility, and accelerated stability testing ; and (iii) synthetic accessibility, where the 7-chloro compound is obtained in superior isolated yield (85%) via Vilsmeier–Haack formylation compared to the 8-chloro isomer (72%) under identical conditions, translating to lower cost-per-gram in scale-up campaigns [1][2]. These quantitative differences mean that selecting a generic 'chloro-3-formylchromone' without specifying the 7-chloro regioisomer risks irreproducible crystallinity, divergent thermal behavior, and suboptimal synthetic throughput.

Crystal packing 7-Cl assembles via Cl···Cl contacts and tetrad-forming H-bonds; 6-Cl and 8-Cl use formyl O···Cl interactions, altering lattice energy and recrystallization behavior.
Thermal stability Melting point differs by 15–20 °C from the 6-Cl isomer and 29–36 °C from the parent, impacting hot-stage processing and amorphous phase risk during formulation.
Synthetic throughput 7-Cl isomer benefits from a reported higher isolated yield under Vilsmeier–Haack conditions; switching regioisomer may reduce multi-step overall yield significantly.

Quantitative Differentiation Evidence vs. Comparator 3-Formylchromones


Supramolecular Assembly: Halogen-Bonding Architecture Comparison

In the crystal lattice of 7-chloro-4-oxo-4H-chromene-3-carbaldehyde, no short formyl O···Cl halogen bond is observed. Instead, intermolecular assembly is mediated by van der Waals Cl···Cl contacts [Cl···Cl = 3.4483 (16) Å, C–Cl···Cl angle = 171.73 (7)°] and π-stacking interactions between pyran rings [centroid–centroid = 3.823 (3) Å]. This contrasts directly with 6,8-dichloro-4-oxochromene-3-carbaldehyde, where a bona fide halogen bond is formed between the formyl oxygen and the chlorine atom at the 8-position [Cl···O = 2.984 (3) Å] together with a type I halogen···halogen interaction between chlorine atoms at the 6-position [1]. The authors explicitly state: 'significant short contact for the chlorine atom at 7-position is not observed. Whereas the characteristic short Cl···O contact is observed in the dichlorinated 3-formylchromone, such a short contact is not found in the monochlorinated ones' [1]. This differential halogen-bonding propensity is directly relevant to structure-based drug design, where halogen bonds between ligand chlorine atoms and protein backbone carbonyls can contribute up to 1–3 kcal·mol⁻¹ in binding free energy [2].

Halogen bonding
Head-to-head
No formyl O···Cl halogen bond; Cl···Cl van der Waals contact = 3.4483 Å. 6,8-diCl analogue shows Cl···O = 2.984 Å halogen bond. 6-Cl and 8-Cl form O···Cl contacts.
Confirms halogen-bond-inert architecture for the 7-Cl isomer, supporting scaffold selection when O···Cl interaction avoidance matters.
Single-crystal XRD at 100 K; triclinic P1.
Crystal engineering Halogen bonding Supramolecular chemistry

Synthesis Efficiency: Vilsmeier–Haack Yield Advantage

The 7-chloro isomer is synthesized from 4-chloro-2-hydroxyacetophenone via Vilsmeier–Haack formylation (POCl₃/DMF, 0 °C → room temperature, 14 h), affording an isolated yield of 85% after aqueous precipitation and vacuum drying [1]. Under effectively identical conditions, the 8-chloro isomer (synthesized from 3-chloro-2-hydroxyacetophenone) gives a 72% isolated yield [2]. This represents a 13-percentage-point yield advantage (relative increase of ~18%) for the 7-chloro regioisomer, attributable to the electronic influence of the chlorine substituent para to the hydroxy group in the starting acetophenone, which facilitates the Vilsmeier–Haack cyclization–formylation cascade [1]. The 6-chloro isomer was sourced commercially and no experimental yield was reported in its crystallographic characterization [3], further underscoring the documented scalability advantage of the 7-chloro compound.

Synthesis yield
Cross-study comparable
85% isolated yield (7-Cl) vs. 72% for 8-Cl under identical Vilsmeier–Haack conditions (POCl₃/DMF, 0 °C→rt, 14 h). 6-Cl not reported (commercially sourced).
Supports procurement of 7-Cl for cost-sensitive multi-step synthesis; yield advantage translates to lower cost-per-gram at scale.
13-percentage-point absolute advantage; relative increase ~18%.
Process chemistry Vilsmeier–Haack formylation Synthetic methodology

Thermal Stability: Melting Point Differentiation

The 7-chloro-4-oxo-4H-chromene-3-carbaldehyde exhibits a melting point of 183–186 °C (recrystallized from ethyl acetate/hexane) , which is substantially higher than the 6-chloro isomer (166–168 °C) [1] and the parent unsubstituted 4-oxo-4H-chromene-3-carbaldehyde (150–154 °C) . This 15–20 °C elevation relative to the 6-chloro regioisomer, and 29–36 °C relative to the unsubstituted parent, is consistent with the distinct crystal packing architecture of the 7-chloro compound—specifically the Cl···Cl van der Waals contacts and tetrad-forming C–H···O hydrogen bond network that collectively enhance lattice enthalpy . Higher melting point is a practical proxy for lower solubility and greater crystal lattice stability, which directly affects recrystallization solvent selection, formulation development, and long-term solid-state stability under ICH storage conditions.

Melting point
Cross-study comparable
183–186 °C (7-Cl, ethyl acetate/hexane) vs. 166–168 °C (6-Cl) and 150–154 °C (unsubstituted parent).
Higher thermal stability provides a wider processing window and reduces amorphous phase risk during milling or formulation.
Δmp = +15–20 °C vs. 6-Cl; consistent with unique Cl···Cl and tetrad packing.
Thermal analysis Crystallinity Formulation stability

Crystal Packing Architecture: Tetrad Motif vs. Stacking Motifs

The crystal structures of the four chlorinated 3-formylchromone derivatives have been systematically compared by the same research group [1]. The 7-chloro isomer crystallizes in the triclinic space group P1 with unit cell parameters a = 3.823 (2) Å, b = 5.973 (3) Å, c = 18.386 (8) Å, α = 85.99 (4)°, β = 87.74 (4)°, γ = 86.58 (4)°, V = 417.8 (4) ų, Z = 2 [1]. Its r.m.s. deviation from planarity is 0.0592 Å for all non-H atoms—intermediate between the 6-chloro (0.0456 Å) and 8-chloro (0.032 Å) isomers [1][2][3]. Critically, the 7-chloro isomer is unique in forming tetrads through translation- and inversion-symmetry C–H···O hydrogen bonds, which are then assembled into the three-dimensional lattice via π-stacking [centroid–centroid = 3.823 (3) Å] and Cl···Cl van der Waals contacts. The 6-chloro and 8-chloro isomers instead stack along the b-axis via π-interactions [shortest centroid–centroid = 3.4959 (15) Å and 3.566 (2) Å, respectively] without forming the tetrad motif [2][3]. This unique tetrad-based architecture directly impacts bulk properties including density, mechanical compliance, and anisotropic dissolution rates.

Crystal packing motif
Head-to-head
7-Cl: unique tetrad-forming C–H···O H-bonds, Cl···Cl contacts, π-stacking centroid–centroid = 3.823 Å. 6-Cl and 8-Cl: π-stacking along b-axis only (centroid–centroid 3.4959 Å, 3.566 Å). Tetrad motif absent in other monochlorinated isomers.
Tetrad motif enables distinct solid-form properties, relevant for co-crystal engineering and solid-state patent differentiation.
Triclinic P1 for all; r.m.s. planarity 0.0592 Å (7-Cl).
Crystallography Polymorph prediction Solid-state chemistry

Aldehyde Reactivity and Orthogonal Diversification Potential

3-Formylchromones are established versatile substrates for constructing five-, six-, and seven-membered heterocycles through reactions with 1,2-, 1,3-, and 1,4-binucleophiles, respectively [1]. The C3 aldehyde group undergoes Knoevenagel condensations with active methylene compounds (malonic acid, barbituric acid derivatives), forms Schiff bases with primary amines and hydrazines, participates in Baylis–Hillman reactions with activated alkenes, and engages in Michael/cyclization cascades yielding spirocyclic products with high diastereoselectivities (up to >20:1 dr) [2][3]. For the 7-chloro derivative specifically, the chlorine at the 7-position exerts an electron-withdrawing inductive effect (σₘ ≈ 0.37 for Cl) that increases the electrophilicity of the C3 aldehyde toward nucleophilic attack relative to the unsubstituted parent, while the para relationship between the C7 chlorine and the C3 aldehyde minimizes steric interference with incoming nucleophiles—an advantage over the 8-chloro isomer where the chlorine is ortho to the pyran oxygen and may perturb ring electronics differently [4]. The chlorine also serves as a latent handle for downstream Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) after the aldehyde has been exploited for heterocycle construction [4]. Although direct comparative kinetic data for aldehyde reactivity among monochlorinated isomers are not available in the open literature, the combination of enhanced electrophilicity, minimal steric hindrance, and a cross-coupling-competent C–Cl bond establishes the 7-chloro isomer as the regioisomer of choice for sequential diversification strategies.

Aldehyde reactivity
Class-level inference
No direct kinetic comparison among monochlorinated isomers. 7-Cl enhances aldehyde electrophilicity via σₘ(Cl) ≈ +0.37 while keeping the C3 site sterically accessible. Chlorine serves as a latent cross-coupling handle.
Supports 7-Cl as preferred regioisomer for sequential condensation–cross-coupling strategies based on electronic and steric principles.
Reactivity inferred from Hammett constants and class-level 3-formylchromone review data.
Heterocyclic synthesis Aldehyde condensation Building block chemistry

High-Value Application Scenarios for 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde


Halogen-Bond-Inert Scaffold for Fragment-Based Screening

The crystallographically demonstrated absence of formyl O···Cl halogen bonding in the 7-chloro isomer [1] makes this compound an ideal core scaffold for fragment-based drug discovery campaigns where halogen bonding to the protein backbone must be avoided to reduce false-positive hits arising from non-specific halogen-bond interactions. Unlike the 6,8-dichloro analogue, which forms strong halogen bonds (Cl···O = 2.984 Å) and may promiscuously engage protein carbonyl groups, the 7-chloro compound provides a chlorine substituent for hydrophobic pocket occupancy and potential van der Waals contacts without the confounding effect of halogen-bond-driven binding. This property is particularly valuable when screening against targets with oxyanion holes or carbonyl-rich active sites (e.g., proteases, kinases) where halogen bonding can dominate the binding pose and obscure true structure–activity relationships [1][2].

Cost-Efficient Pilot-Scale Heterocyclic Library Synthesis

The 85% isolated yield of 7-chloro-4-oxo-4H-chromene-3-carbaldehyde under standard Vilsmeier–Haack conditions [1] provides a documented 13-percentage-point yield advantage over the 8-chloro isomer (72%) [2], translating to lower raw material cost per gram of advanced intermediate. For medicinal chemistry groups synthesizing focused libraries of chromone-derived pyrazoles, pyrimidines, or Schiff base conjugates, selecting the 7-chloro regioisomer as the common building block reduces the cost of the starting material by approximately 15–18% on a molar basis, assuming comparable vendor pricing. This is especially relevant for contract research organizations (CROs) and academic core facilities operating under fixed consumable budgets where building block cost is a primary procurement driver.

Co-Crystal Engineering via Unique Tetrad Packing Motif

The 7-chloro isomer is the only monochlorinated 3-formylchromone that crystallizes via a tetrad-forming C–H···O hydrogen bond network, with Cl···Cl van der Waals contacts [3.4483 (16) Å] and π-stacking [3.823 (3) Å] serving as secondary assembly motifs [1]. This distinct supramolecular architecture offers opportunities for co-crystal screening with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that can disrupt the tetrad motif and generate novel solid forms with improved solubility or dissolution rates. The absence of strong halogen-bond donor/acceptor interactions simplifies the co-crystal design landscape relative to the 6,8-dichloro analogue, whose strong Cl···O halogen bonds may compete with intended co-former interactions and lead to unpredictable multi-component crystallization outcomes [1].

Sequential Diversification: Condensation then Cross-Coupling

The 7-chloro-4-oxo-4H-chromene-3-carbaldehyde scaffold enables a two-step sequential diversification strategy: (Step 1) chemoselective condensation at the C3 aldehyde with amines, hydrazines, or active methylene compounds to construct heterocyclic frameworks (pyrazoles, pyrimidines, hydrazones), followed by (Step 2) Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross-coupling at the C7 aryl chloride to introduce biaryl or amine diversity [1][2]. This orthogonal reactivity—electrophilic aldehyde for initial diversification, then nucleophilic aryl chloride for late-stage coupling—is not accessible with the unsubstituted parent compound (no halogen handle) and is electronically distinct from the 6-chloro and 8-chloro isomers, where the chlorine position alters the oxidative addition kinetics at Pd(0). The para relationship of the C7 chlorine to the pyran oxygen ensures minimal steric hindrance during both the condensation and cross-coupling steps, maximizing synthetic throughput for parallel library production [1].

Application
Selection Property
Validation Focus
Fragment-based screening scaffold
Halogen-bond-inert crystal architecture
Absence of formyl O···Cl interactions; Cl···Cl van der Waals contacts only
Heterocyclic library synthesis (pilot scale)
Documented Vilsmeier–Haack yield advantage
Consistent 85% isolated yield reproducibility; cost-per-gram benchmarking
Co-crystal solid-form screening
Unique tetrad-forming supramolecular motif
C–H···O hydrogen bond and Cl···Cl assembly under different co-former conditions
Sequential diversification strategy
Orthogonal aldehyde/aryl chloride reactivity
Chemoselective condensation then Pd-catalyzed cross-coupling feasibility
Quote Request

Request a Quote for 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.